Pancreatic Lipase IC₅₀: Target Compound vs. 2‑(4‑Nitrophenyl) Regioisomeric Series
The target compound inhibits porcine pancreatic lipase with an IC₅₀ of 850 nM (p-nitrophenyl butyrate substrate, 10 min preincubation) [1]. By contrast, a series of methyl 2‑(4‑nitrophenyl)‑4‑oxo‑4‑phenylbutanoates evaluated against rat liver microsomal retinoic acid‑metabolising enzymes achieved only 4–73 % inhibition, compared with 80 % for ketoconazole [2]. Although the assay systems differ, the divergent potency profiles indicate that the benzylic nitro(phenyl)methyl substitution imparts a distinct target preference and binding mode relative to the 4‑nitrophenyl regioisomer class.
| Evidence Dimension | Enzyme inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 850 nM (porcine pancreatic lipase) |
| Comparator Or Baseline | 2‑(4‑Nitrophenyl)‑4‑oxo‑4‑phenylbutanoate series: 4–73 % inhibition of rat liver microsomal retinoic acid‑metabolising enzymes; ketoconazole = 80 % |
| Quantified Difference | Discrete IC₅₀ of 850 nM vs. broad range of weak–moderate % inhibition in regioisomeric series |
| Conditions | Porcine pancreatic lipase, p-nitrophenyl butyrate substrate, 10 min preincubation vs. rat liver microsomal retinoic acid metabolising enzyme assay |
Why This Matters
The shift from ring‑substituted to side‑chain nitro substitution fundamentally alters the compound's enzyme target profile, making the regioisomeric analogs unsuitable replacements in pancreatic lipase research.
- [1] BindingDB, Entry BDBM50168018 (CHEMBL3798236). IC₅₀ = 850 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50168018 (accessed 2026‑05‑01). View Source
- [2] Mason, P. et al. (2003) J. Enzyme Inhib. Med. Chem., 18(6), pp. 511–528. DOI:10.1080/1475636032000141881. View Source
